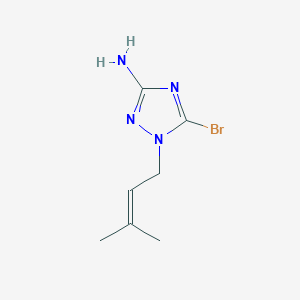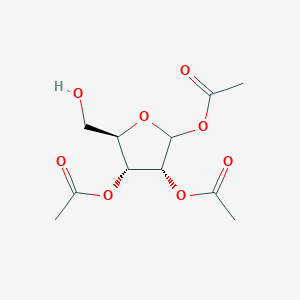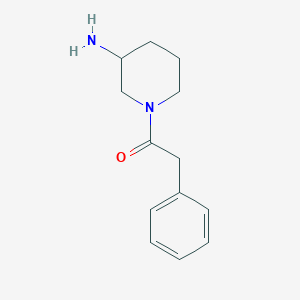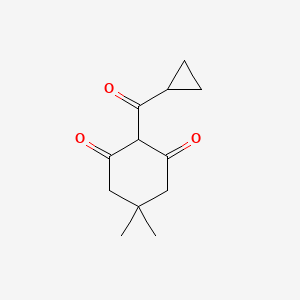
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,3-cyclohexanedione, featuring a cyclopropane ring and two methyl groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione typically involves the Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one), followed by an intramolecular Claisen condensation. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The product is then hydrolyzed and decarboxylated to yield the desired cyclic diketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学的研究の応用
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in forming complex organic molecules and its potential biological activities .
類似化合物との比較
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): Both compounds share the cyclohexanedione core structure, but this compound has an additional cyclopropane ring, which imparts unique reactivity and properties.
Cyclohexane-1,3-dione: This simpler compound lacks the methyl and cyclopropane substituents, resulting in different chemical behavior and applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
2-(cyclopropanecarbonyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-12(2)5-8(13)10(9(14)6-12)11(15)7-3-4-7/h7,10H,3-6H2,1-2H3 |
InChIキー |
UHTUFZXRTMRXJI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
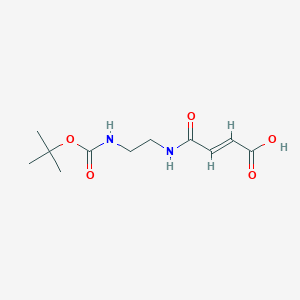
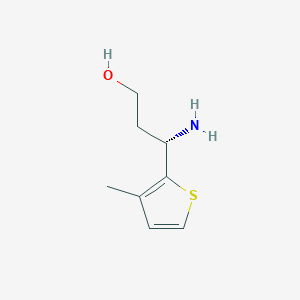
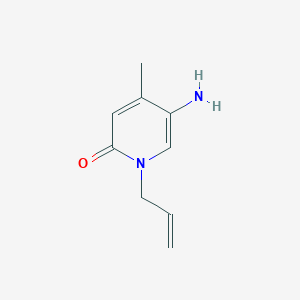
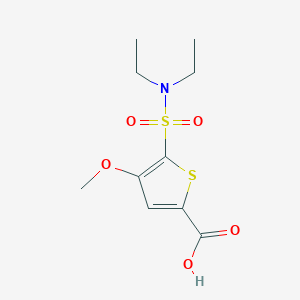
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
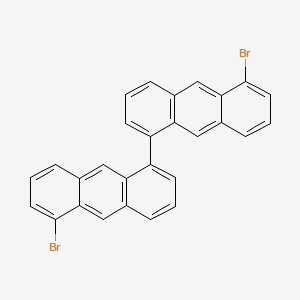
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
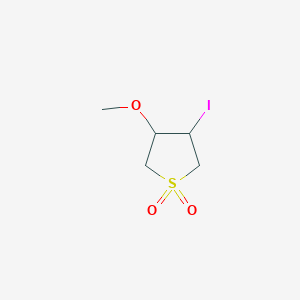
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
